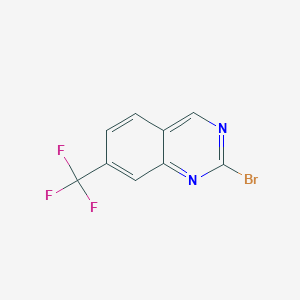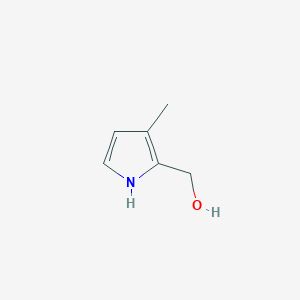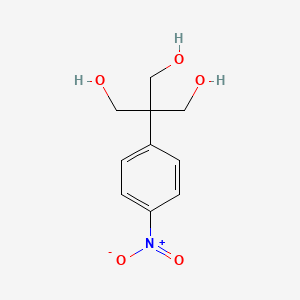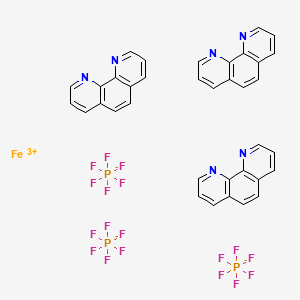
Ironiitris(1,10-phenanthroline)hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ironiitris(1,10-phenanthroline)hexafluorophosphate is a coordination compound with the chemical formula C36H24F6FeN6P It is known for its distinctive structure, where an iron(II) ion is coordinated with three 1,10-phenanthroline ligands, and the complex is stabilized by hexafluorophosphate anions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ironiitris(1,10-phenanthroline)hexafluorophosphate typically involves the reaction of iron(II) salts with 1,10-phenanthroline in the presence of hexafluorophosphate ions. A common method includes dissolving iron(II) sulfate in water, followed by the addition of 1,10-phenanthroline. The mixture is then treated with ammonium hexafluorophosphate to precipitate the desired complex. The reaction is usually carried out at room temperature and requires continuous stirring for optimal results .
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the synthesis can be scaled up by maintaining the stoichiometric ratios and reaction conditions used in laboratory preparations. The process involves careful control of temperature, pH, and reaction time to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Ironiitris(1,10-phenanthroline)hexafluorophosphate undergoes various chemical reactions, including:
Oxidation and Reduction: The iron(II) center can be oxidized to iron(III) or reduced to iron(I) under appropriate conditions.
Substitution: The 1,10-phenanthroline ligands can be substituted with other ligands, altering the properties of the complex.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands like bipyridine or terpyridine under controlled conditions.
Major Products Formed
Oxidation: Iron(III) complexes with altered electronic properties.
Reduction: Iron(I) complexes with different coordination environments.
Substitution: New coordination complexes with modified ligands and properties.
Applications De Recherche Scientifique
Ironiitris(1,10-phenanthroline)hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: Used as a redox indicator and in studies of electron transfer processes.
Biology: Investigated for its potential as a DNA intercalator and its interactions with biomolecules.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the development of sensors and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of Ironiitris(1,10-phenanthroline)hexafluorophosphate involves its ability to undergo redox reactions and interact with various molecular targets. The iron(II) center can participate in electron transfer processes, while the 1,10-phenanthroline ligands can intercalate with DNA, disrupting its structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(1,10-phenanthroline)iron(II) chloride
- Tris(1,10-phenanthroline)iron(II) sulfate
- Tris(1,10-phenanthroline)iron(II) nitrate
Uniqueness
Ironiitris(1,10-phenanthroline)hexafluorophosphate is unique due to the presence of hexafluorophosphate anions, which provide enhanced stability and solubility compared to other similar compounds. This makes it particularly useful in various applications where stability and solubility are critical factors .
Propriétés
Formule moléculaire |
C36H24F18FeN6P3 |
|---|---|
Poids moléculaire |
1031.4 g/mol |
Nom IUPAC |
iron(3+);1,10-phenanthroline;trihexafluorophosphate |
InChI |
InChI=1S/3C12H8N2.3F6P.Fe/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*1-7(2,3,4,5)6;/h3*1-8H;;;;/q;;;3*-1;+3 |
Clé InChI |
UPQCDRPLGCZCTN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


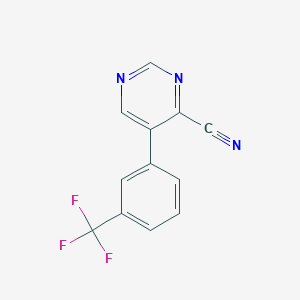
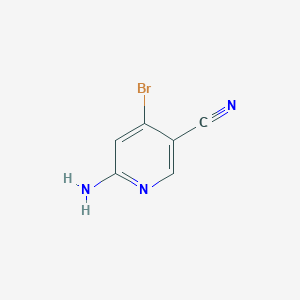
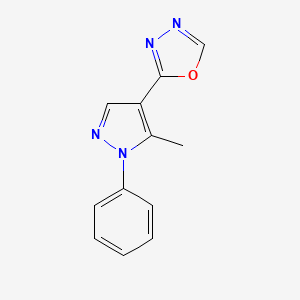
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy-](/img/structure/B13116062.png)
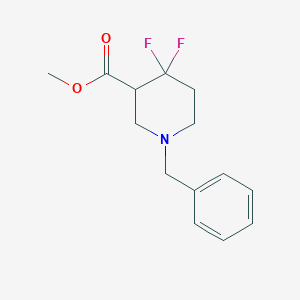
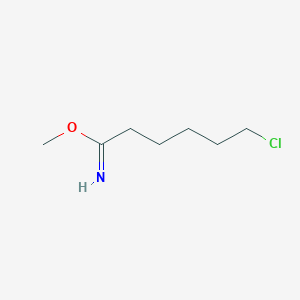
![4-Chloro-8-methoxyimidazo[1,5-a]quinoxaline](/img/structure/B13116080.png)
![2-Chloro-4-phenyl-6-(6-phenyldibenzo[b,d]furan-4-yl)-1,3,5-triazine](/img/structure/B13116084.png)
